MSHFBA

説明

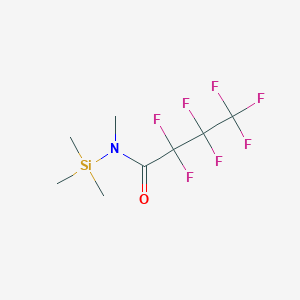

N-Methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA, CAS 53296-64-3) is a fluorinated silylating agent widely used in gas chromatography (GC) for derivatization of polar compounds such as alcohols, carboxylic acids, and amines. Its structure features a heptafluorobutyramide group bonded to a trimethylsilyl (TMS) moiety, which enhances volatility and thermal stability of analytes . The compound’s IUPAC name is 2,2,3,3,4,4,4-heptafluoro-N-methyl-N-(trimethylsilyl)butanamide . This compound is particularly valued for reducing flame ionization detector (FID) fouling compared to other silylating agents, owing to its fluorine-rich backbone .

特性

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F7NOSi/c1-16(18(2,3)4)5(17)6(9,10)7(11,12)8(13,14)15/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKINNDZCNCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F7NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379666 | |

| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-64-3 | |

| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-(trimethylsilyl)-heptafluorobutyricacidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Reaction Mechanism

The compound is synthesized via nucleophilic acyl substitution between heptafluorobutyric anhydride and N-methyl-N-trimethylsilylamine. The reaction proceeds under strictly anhydrous conditions to prevent hydrolysis of the anhydride or silylamine.

Laboratory-Scale Synthesis

Reagents and Stoichiometry:

-

Heptafluorobutyric anhydride (1.0 equiv)

-

N-Methyl-N-trimethylsilylamine (1.1 equiv)

-

Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

-

The reaction is conducted in a nitrogen- or argon-purged flask to exclude moisture.

-

Heptafluorobutyric anhydride is dissolved in anhydrous THF at 0°C.

-

N-Methyl-N-trimethylsilylamine is added dropwise, followed by TMCS.

-

The mixture is stirred at 25°C for 12–24 hours.

-

Progress is monitored via thin-layer chromatography (TLC) or GC-MS.

Yield Optimization:

-

Excess silylamine (1.1 equiv) ensures complete anhydride conversion.

-

TMCS scavenges residual moisture, minimizing side reactions.

Industrial Production Protocols

Scalability Challenges

Industrial synthesis requires robust temperature control and continuous moisture exclusion. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Jacketed Flask | Reactor Cooling |

| Mixing Efficiency | Magnetic Stirrer | Turbine Agitator |

| Purity | ≥90% | ≥99% |

Physicochemical Properties and Quality Control

Key Properties

Purity Assessment

-

GC Analysis: Purity ≥90% (area percentage) with flame ionization detection (FID).

-

Infrared Spectroscopy: Confirms absence of unreacted anhydride (C=O stretch at 1,810 cm⁻¹).

Comparative Analysis of Synthetic Methods

Solvent Selection

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Moderate | 85–90 | 90–92 |

| DCM | Fast | 88–92 | 88–90 |

| Toluene | Slow | 75–80 | 85–88 |

化学反応の分析

Types of Reactions

N-Methyl-N-trimethylsilylheptafluorobutyramide primarily undergoes silylation reactions, where it reacts with various functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These reactions are crucial in enhancing the volatility and stability of the analytes for GC analysis .

Common Reagents and Conditions

The silylation reactions involving N-Methyl-N-trimethylsilylheptafluorobutyramide typically require anhydrous conditions and are often carried out in the presence of a catalyst such as trimethylchlorosilane. The reactions are usually performed at room temperature or slightly elevated temperatures to ensure complete derivatization .

Major Products Formed

The major products formed from the silylation reactions with N-Methyl-N-trimethylsilylheptafluorobutyramide are trimethylsilyl derivatives of the original analytes. These derivatives are more volatile and can be easily detected and quantified using GC techniques .

科学的研究の応用

Forensic Toxicology

N-Methyl-N-trimethylsilylheptafluorobutyramide has been employed in forensic toxicology to analyze drug residues in biological samples. Notable studies include:

- Quantitation of Cocaine and Opiates : A study demonstrated its application in the simultaneous quantitation of cocaine, opiates, and their metabolites in human hair using positive ion chemical ionization gas chromatography-mass spectrometry. This method allows for the detection of substances at trace levels, crucial for forensic investigations (Höld et al., 1998) .

- Detection of Stanozolol : Another research focused on the sensitive detection of stanozolol, a performance-enhancing steroid, in hair samples. The method utilized negative ion chemical ionization mass spectrometry, highlighting its significance in sports doping analyses (Höld et al., 1996) .

Environmental Analysis

The compound is also utilized for environmental monitoring:

- Analysis of Persistent Organic Pollutants : N-Methyl-N-trimethylsilylheptafluorobutyramide has been applied in the derivatization of persistent organic pollutants (POPs) from environmental matrices, enhancing their detectability through GC-MS techniques.

Food Safety and Quality Control

In food science, this compound aids in ensuring food safety by analyzing contaminants:

- Lipid Analysis : It has been used for the concomitant analysis of lipids and other bioactive compounds in food products. For instance, a comprehensive foodomics analysis involving rambutan seed oils utilized this compound to derive lipid profiles (PMC11339062) .

Case Studies

作用機序

N-Methyl-N-trimethylsilylheptafluorobutyramide exerts its effects through silylation, where it reacts with functional groups in the analytes to form trimethylsilyl derivatives. This reaction enhances the volatility and stability of the analytes, making them more suitable for GC analysis. The molecular targets of this compound are the hydroxyl, carboxyl, and amino groups present in the analytes .

類似化合物との比較

Structural and Functional Differences

MSHFBA belongs to a class of N-alkyl-N-trimethylsilyl amides. Key structural variations among similar compounds include:

- Fluorination : this compound contains a heptafluorobutyryl group, while MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) has a trifluoroacetyl group. This difference impacts electron-capturing properties and FID compatibility .

- Bulkiness : MTBSTFA (N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide) incorporates a bulky tert-butyldimethylsilyl group, offering steric protection for derivatives but requiring harsher reaction conditions .

- Non-fluorinated analogs: MSA (N-Methyl-N-trimethylsilylacetamide) lacks fluorine, making it less suitable for electron capture detection (ECD) but cost-effective for simple derivatizations .

Reactivity and Performance

Key Findings :

This compound vs. MSTFA : this compound’s heptafluorobutyryl group reduces FID contamination due to cleaner combustion of fluorine . Its silylation efficiency is marginally higher than MSTFA, particularly for stubborn functional groups (e.g., tertiary alcohols) .

This compound vs. MTBSTFA : MTBSTFA forms more stable derivatives for sterically hindered analytes but requires longer reaction times and higher temperatures. This compound is preferred for rapid, mild derivatizations .

This compound vs. MSA: Fluorination in this compound improves sensitivity in ECD and reduces detector maintenance compared to non-fluorinated MSA .

Stability and Analytical Performance

- Derivative Stability : this compound derivatives exhibit high thermal stability, critical for high-temperature GC runs. Fluorine atoms also enhance resistance to hydrolysis compared to MSTFA .

- Volatility : Despite its larger molecular weight, this compound’s fluorine content compensates by lowering boiling points, ensuring efficient elution in GC .

生物活性

N-Methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA) is a specialized reagent primarily used in gas chromatography (GC) for the derivatization of various compounds. Its unique chemical structure and properties make it particularly effective for enhancing the detection of polar analytes, such as drugs and metabolites, in complex biological matrices.

- Molecular Formula : C₈H₁₈F₇NOSi

- Molecular Weight : 299.26 g/mol

- CAS Number : 53296-64-3

- Boiling Point : 190°C

Applications in Biological Research

This compound has been extensively studied for its applications in forensic toxicology and drug analysis. Its ability to form stable derivatives with various analytes allows for improved sensitivity and specificity in detection methods.

Key Studies and Findings

-

Forensic Toxicology :

- Quantitative Analysis of Drugs : Mena et al. (2014) demonstrated the application of this compound in quantifying amphetamines, cocaine, and opiates in human hair using gas chromatography-mass spectrometry (GC-MS). The study highlighted this compound's effectiveness in achieving low detection limits, making it suitable for forensic investigations .

- Detection of Stanozolol : In another significant study, this compound was utilized to detect stanozolol, a performance-enhancing steroid, in hair samples. This method is crucial for anti-doping analyses in sports .

-

Developmental Toxicity Screening :

- Research involving zebrafish models indicated that certain perfluoroalkyl substances (PFAS), including derivatives related to this compound, exhibited developmental toxicity. This highlights the need for further investigation into the biological effects of compounds like this compound on aquatic organisms .

The biological activity of this compound can be attributed to its ability to interact with various functional groups in target molecules. By forming stable silyl derivatives, it enhances the volatility and thermal stability of analytes, facilitating their analysis through GC.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other silylation reagents:

| Reagent | Application Area | Sensitivity | Stability | Cost |

|---|---|---|---|---|

| N-Methyl-N-trimethylsilylheptafluorobutyramide (this compound) | Forensic toxicology, drug analysis | High | High | Moderate |

| N-Methyl-bis-heptafluorobutyramide (MBHFBA) | General silylation | Moderate | Moderate | Low |

| N-trimethylsilylimidazole (TMSIM) | Broad applications | High | Low | High |

Case Studies

- Application in Hair Testing :

- Developmental Toxicity Assessment :

Q & A

Q. What is the primary application of N-Methyl-N-trimethylsilylheptafluorobutyramide in analytical chemistry?

This compound is a specialized silylating agent used to derivatize polar or thermally labile analytes (e.g., hydroxyl, amine, or carboxylic acid groups) for gas chromatography (GC) analysis. By replacing active hydrogens with trimethylsilyl groups, it enhances volatility and stability, improving chromatographic resolution and detector sensitivity. Applications include lipid analysis (e.g., palm kernel oil fatty acids) and environmental monitoring of nitrosamines .

Q. What are standard protocols for silylation using this reagent?

A typical protocol involves:

- Reacting the analyte (e.g., 0.1–1.0 mg) with 0.3 mL of N-Methyl-N-trimethylsilylheptafluorobutyramide at 80°C for 2 hours under anhydrous conditions .

- Using inert solvents (e.g., pyridine or acetonitrile) to prevent hydrolysis.

- Post-reaction, excess reagent is evaporated under nitrogen, and derivatives are reconstituted in GC-compatible solvents (e.g., hexane or ethyl acetate) .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, moisture-free containers. Prolonged exposure to humidity or elevated temperatures can lead to hydrolysis, reducing derivatization efficiency .

Q. Which analytes are most effectively derivatized with this reagent?

It is particularly effective for sterically hindered or electron-deficient functional groups, such as tertiary alcohols, fluorinated phenols, and nitroaromatics. Evidence highlights its use in quantifying N-nitrosodiethanolamine (NDELA) in cutting fluids and fatty acid derivatives in lipidomics .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging analytes?

- Temperature and Time: For refractory analytes (e.g., polyphenols), increase reaction temperature to 100°C and extend time to 4–6 hours, monitoring for degradation using TLC or GC-MS .

- Catalysts: Add 1% trimethylchlorosilane (TMCS) to accelerate silylation of sterically hindered groups .

- Solvent Selection: Use aprotic solvents like dimethylformamide (DMF) for highly polar analytes to improve solubility and reaction kinetics .

Q. What challenges arise in complex matrices, and how are they resolved?

- Matrix Interference: Co-extracted lipids or salts can inhibit derivatization. Pre-purify samples via solid-phase extraction (e.g., silica columns with ascorbic acid layers) to isolate target analytes .

- Moisture Sensitivity: Traces of water quench the reaction. Use molecular sieves (3Å) during derivatization and ensure anhydrous solvent preparation .

Q. How does this reagent compare to MTBSTFA in derivatization efficiency?

- Volatility vs. Stability: N-Methyl-N-trimethylsilylheptafluorobutyramide produces more volatile derivatives than MTBSTFA but may exhibit lower thermal stability. It is preferred for electron-capture detection (ECD) due to its fluorinated backbone, whereas MTBSTFA is better for mass spectrometry (MS) due to stable tertiary-butyl groups .

- Reactivity: MTBSTFA is less reactive toward hindered alcohols but offers better resistance to hydrolysis .

Q. How stable are the derivatives under long-term storage?

Derivatives are stable for up to 7 days at –20°C in sealed vials. For longer storage (≥1 month), lyophilize derivatives and store under nitrogen to prevent moisture ingress .

Q. How should researchers address contradictory data on derivatization yields?

- Systematic Replication: Repeat experiments under controlled humidity and temperature, using internal standards (e.g., deuterated analogs) to normalize recovery rates .

- Parameter Screening: Employ design-of-experiment (DoE) approaches to test interactions between temperature, solvent, and catalyst concentrations .

Q. What methodologies troubleshoot low derivatization yields?

- Incomplete Reaction: Increase reagent-to-analyte molar ratio (10:1) or add 0.1% ionic liquids as co-solvents to enhance reactivity .

- Byproduct Formation: Analyze reaction mixtures via GC-MS to identify side products (e.g., trimethylsilyl ethers) and adjust purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。